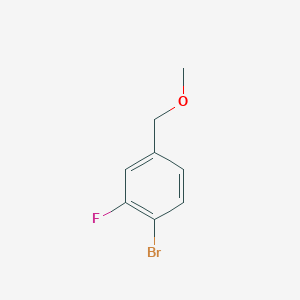

1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRIACNFIULRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608978 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162744-47-0 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Fluoro 4 Methoxymethyl Benzene and Analogues

Regioselective Bromination Strategies

Achieving the desired 1-bromo-2-fluoro-4-(methoxymethyl)benzene substitution pattern necessitates overcoming the challenge of regioselectivity. The existing fluoro and methoxymethyl groups on the precursor, 1-fluoro-3-(methoxymethyl)benzene, direct incoming electrophiles to specific positions. Both are ortho-, para-directing groups. Therefore, direct bromination would likely lead to a mixture of products. Strategies to achieve regiocontrol are paramount.

Direct Electrophilic Aromatic Bromination

Direct electrophilic aromatic bromination is a fundamental method for introducing a bromine atom onto an aromatic ring. mdpi.com The regiochemical outcome is governed by the electronic and steric effects of the substituents already present on the ring. rsc.org In a potential precursor like 1-fluoro-3-(methoxymethyl)benzene, the fluorine atom and the methoxymethyl group are both activating and ortho-, para-directing. The fluorine directs to positions 2 and 4, while the methoxymethyl group directs to positions 2, 4, and 6. The position ortho to the fluorine (position 2) is activated, while the position between the two substituents (position 2) is sterically hindered.

The choice of brominating agent and reaction conditions can influence the selectivity. mdpi.com Common reagents include molecular bromine (Br₂), N-Bromosuccinimide (NBS), and bromodimethylsulfonium bromide. mdpi.commpg.de For substrates with multiple activating groups, achieving high regioselectivity can be challenging, often resulting in mixtures of isomers. gelisim.edu.tr However, in some cases, specific conditions can favor one isomer. For instance, the bromination of benzoic acid derivatives using tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) has shown to provide specific isomers depending on the directing groups. rsc.org

| Starting Material | Brominating Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Fluoro-2-methoxybenzoic acid | Bu₄NBr₃ (1.0 equiv) | 100 °C, 16 h | 5-Bromo-4-fluoro-2-methoxybenzoic acid | 75% |

| 5-Fluoro-2-methoxybenzoic acid | Bu₄NBr₃ (2.0 equiv) | 100 °C, 16 h | 4-Bromo-5-fluoro-2-methoxybenzoic acid | Not specified |

| 2-Fluoro-4-methoxybenzoic acid | Bu₄NBr₃ (2.0 equiv) | 100 °C, 16 h | 3-Bromo-2-fluoro-4-methoxybenzoic acid | 90% |

Directed Ortho-Metalation and Halogenation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for achieving high regioselectivity in the functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, to facilitate deprotonation of the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄) to install a bromine atom with excellent regiocontrol.

For a precursor to this compound, the methoxy (B1213986) group within the methoxymethyl functionality or a related, more powerful DMG like an O-carbamate, could be used to direct lithiation. nih.govharvard.edu The DMG interacts with the lithium reagent, positioning it to abstract a proton from the sterically accessible and kinetically acidic ortho position. organic-chemistry.org The fluorine atom can also act as a moderate DMG. In a competitive scenario, the relative directing power of the groups determines the site of metalation. organic-chemistry.orgnih.gov The hierarchy of DMGs has been extensively studied, with amide and carbamate (B1207046) groups being among the most powerful. nih.gov

| Substrate | Directing Group | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anisole | -OCH₃ | 1) s-BuLi, TMEDA 2) I₂ | 2-Iodoanisole | 90% | organic-chemistry.org |

| N,N-Diethyl-O-phenyl carbamate | -OCONEt₂ | 1) s-BuLi, TMEDA 2) Me₃SnCl | O-(2-(Trimethylstannyl)phenyl) N,N-diethylcarbamate | 96% | harvard.edu |

| 1,3-Dimethoxybenzene | -OCH₃ | 1) n-BuLi 2) I₂ | 1-Iodo-2,4-dimethoxybenzene | 94% | nih.gov |

Selective Fluorination Techniques

The introduction of a fluorine atom onto an aromatic ring is a critical step that can be accomplished via several methods. These techniques often involve the transformation of other functional groups, such as amines or halogens, into a C-F bond.

Balz-Schiemann Reaction Modifications for Aryl Fluorides

The Balz-Schiemann reaction is a classic and reliable method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.orgchempedia.info The reaction proceeds through the diazotization of an arylamine with nitrous acid, followed by the introduction of a tetrafluoroborate (B81430) (BF₄⁻) or a similar counterion like hexafluorophosphate (B91526) (PF₆⁻), to form a diazonium salt. wikipedia.orgorgsyn.org Thermal decomposition of this isolated salt yields the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. wikipedia.orgbyjus.com

To synthesize a precursor for this compound, one could start from 3-bromo-4-(methoxymethyl)aniline. Modifications to the traditional method aim to improve yields and safety, avoiding the isolation of potentially explosive diazonium salts. byjus.com Innovations include the use of different counterions, in situ diazotization protocols, and performing the decomposition in ionic liquids, which can lead to higher yields and purity. wikipedia.orgnih.govresearchgate.net

| Starting Aniline (B41778) | Conditions | Product | Yield |

|---|---|---|---|

| Aniline | 1) NaNO₂, HBF₄ 2) Heat | Fluorobenzene | 93% researchgate.net |

| 4-Nitroaniline | 1) NaNO₂, HBF₄ 2) Heat in PhCl | 1-Fluoro-4-nitrobenzene | 90% nih.gov |

| 2-Bromoaniline | 1) NaNO₂, aq. HPF₆ 2) Heat | 1-Bromo-2-fluorobenzene | 72% orgsyn.org |

| 4-Trifluoromethylaniline | 1) NaNO₂, HBF₄ 2) Heat in Ionic Liquid | 1-Fluoro-4-(trifluoromethyl)benzene | 87% researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) with Fluoride Sources

Nucleophilic aromatic substitution (SNAr) provides a pathway to aryl fluorides by displacing a suitable leaving group on an aromatic ring with a fluoride ion. masterorganicchemistry.com For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) positioned ortho and/or para to the leaving group. nih.govyoutube.com Common leaving groups include halides (Cl, Br) and the nitro group (-NO₂). The fluoride source is typically a metal fluoride salt like KF or CsF.

The reactivity order of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of their C-X bond strength. masterorganicchemistry.com This is because the rate-determining step is usually the initial nucleophilic attack to form a stabilized carbanionic intermediate (a Meisenheimer complex), not the cleavage of the carbon-halogen bond. nih.gov While potentially applicable, this method is most effective for electron-deficient arenes, which may not be the case for all precursors to this compound. However, recent advances using photoredox catalysis have enabled SNAr on unactivated fluoroarenes, expanding the scope of this reaction. nih.gov

Palladium-Catalyzed C-F Bond Formation

Modern synthetic chemistry has seen the emergence of powerful transition-metal-catalyzed methods for C-F bond formation. Palladium-catalyzed fluorination of aryl halides (bromides, iodides) and pseudohalides (triflates) has become a valuable tool for synthesizing fluoroarenes. acs.org These reactions offer a broad substrate scope and often proceed under milder conditions than traditional methods. nih.gov

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a fluoride source (e.g., AgF, CsF), and finally, reductive elimination to form the aryl fluoride and regenerate the Pd(0) catalyst. acs.org The choice of ligand is crucial for the success of these reactions, with bulky biarylphosphine ligands often being employed to facilitate the key reductive elimination step. acs.orgnih.gov This methodology is highly relevant for the synthesis of complex molecules and could be applied in the late-stage fluorination of a bromo-substituted precursor.

| Aryl Bromide | Catalyst System (Ligand) | Fluoride Source | Solvent | Yield |

|---|---|---|---|---|

| 4-Bromo-tert-butylbenzene | Pd precatalyst with AdBrettPhos | AgF, KF | 2-MeTHF | 75% |

| 2-Bromobiphenyl | Pd precatalyst with AdBrettPhos | AgF, KF | 2-MeTHF | 81% |

| 4-Bromobenzonitrile | Pd precatalyst with AdBrettPhos | AgF, KF | 2-MeTHF | 72% |

| 3-Bromopyridine | Pd precatalyst with AdBrettPhos | AgF, KF | 2-MeTHF | 70% |

Introduction and Manipulation of the Methoxymethyl Group

The methoxymethyl group (–CH₂OCH₃) is a crucial functionality in the target molecule, acting as a methoxymethyl ether of the corresponding benzyl (B1604629) alcohol. Its introduction is a key step in the synthesis, often accomplished by the etherification of a precursor alcohol.

The formation of the methoxymethyl ether in this compound typically proceeds from its corresponding alcohol precursor, (4-bromo-3-fluorophenyl)methanol (B1286996), also known as 4-bromo-3-fluorobenzyl alcohol. The conversion involves the formation of an ether linkage, a reaction for which several well-established and modern methods are available.

One of the most fundamental and widely used methods for ether synthesis is the Williamson ether synthesis . masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orglibretexts.org In the context of synthesizing the target compound, 4-bromo-3-fluorobenzyl alcohol is first treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium alkoxide. youtube.com This alkoxide then reacts with a methoxymethylating agent like chloromethyl methyl ether (MOM-Cl) to yield this compound. wikipedia.orgvaia.com The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). masterorganicchemistry.comprepchem.com

Modern variations of O-methylation and etherification focus on milder conditions and greener reagents. For instance, dimethyl carbonate (DMC) has emerged as a non-toxic, environmentally friendly methylating agent. unive.itrsc.org The methylation of benzyl-type alcohols can be achieved using DMC in the presence of catalysts like sodium-exchanged faujasites (NaX or NaY) at elevated temperatures, producing the corresponding methyl ethers in high yields. rsc.orgresearchgate.net Another approach involves using 2-benzyloxy-1-methylpyridinium triflate, a neutral reagent that can deliver a benzyl group (or a substituted variant) under non-acidic conditions, which is particularly useful for sensitive substrates. nih.gov

The table below summarizes common conditions for the formation of benzyl ethers, which are analogous to the formation of the methoxymethyl ether in the target compound.

| Method | Reagents | Catalyst/Base | Solvent | Key Features |

|---|---|---|---|---|

| Williamson Ether Synthesis | Alcohol, Alkyl Halide (e.g., MOM-Cl) | Strong Base (e.g., NaH) | THF, DMF | Classic, versatile Sₙ2 reaction; best for primary halides. masterorganicchemistry.comwikipedia.orglibretexts.org |

| Dimethyl Carbonate (DMC) Methylation | Alcohol, DMC | Zeolites (NaX, NaY) or K₂CO₃ | DMC (reagent and solvent) | Green, non-toxic reagent; requires high temperatures. unive.itrsc.org |

| Pyridinium Salt Method | Alcohol, 2-Benzyloxypyridine, Methyl Triflate | Magnesium Oxide | Toluene | Mild, neutral conditions; suitable for complex molecules. nih.gov |

In many synthetic routes, the hydroxyl group of an alcohol must be temporarily modified or "protected" to prevent it from interfering with reactions occurring at other sites in the molecule. The methoxymethyl (MOM) ether is itself a common protecting group for alcohols due to its stability under a range of conditions and its relatively straightforward removal. wikipedia.orgorganic-chemistry.org

The installation of a MOM group onto the precursor, 4-bromo-3-fluorobenzyl alcohol, serves as the final step in creating the target molecule. This process is a classic example of protecting group chemistry. uwindsor.ca The reaction is typically performed by deprotonating the alcohol with a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or sodium hydride, followed by the addition of chloromethyl methyl ether (MOM-Cl). wikipedia.orgprepchem.com The choice of base and solvent is critical to avoid side reactions.

The MOM group is classified as an acetal. uwindsor.ca It is stable to most basic, nucleophilic, and organometallic reagents, as well as many oxidizing and reducing agents. However, it is readily cleaved under acidic conditions, which protonate the ether oxygen, leading to the formation of an unstable oxocarbenium ion that is subsequently hydrolyzed to regenerate the alcohol, formaldehyde, and methanol. vaia.com This specific lability under acidic conditions allows for selective deprotection in the presence of other protecting groups like silyl (B83357) ethers or benzyl ethers, which require different conditions for removal. nih.govnih.govchem-station.com

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Characteristics |

|---|---|---|---|---|

| Methoxymethyl Ether | MOM | MOM-Cl, DIPEA, CH₂Cl₂ | Acidic (e.g., HCl in THF/H₂O) | Stable to bases, organometallics, and many redox reagents. wikipedia.orgorganic-chemistry.org |

| Benzyl Ether | Bn | BnBr, NaH, THF | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base; removed by catalytic hydrogenation. uwindsor.ca |

| tert-Butyldimethylsilyl Ether | TBDMS/TBS | TBDMS-Cl, Imidazole, DMF | Fluoride ion (e.g., TBAF) or acid | Stable to base; cleaved by acid or fluoride. uwindsor.ca |

| p-Methoxybenzyl Ether | PMB | PMB-Cl, NaH, THF | Oxidative cleavage (DDQ) or strong acid | Can be removed selectively in the presence of Bn groups. chem-station.com |

Convergent and Divergent Synthetic Pathways to the Target Compound

The synthesis of this compound can be approached through various strategic pathways. These can be broadly categorized as convergent or divergent.

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the later stages. For this compound, a practical convergent approach would involve the synthesis of the key intermediate, 4-bromo-3-fluorobenzyl alcohol, followed by the final etherification step. The synthesis of this alcohol can be achieved by the reduction of 3-bromo-4-fluorobenzoic acid. prepchem.com For example, the benzoic acid can be converted to a mixed anhydride (B1165640) with methyl chloroformate and then reduced with a hydride reagent like sodium borohydride (B1222165) to yield the desired benzyl alcohol. prepchem.com This multi-step preparation of the alcohol, followed by its reaction with a methoxymethylating agent, constitutes a convergent pathway.

A divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related compounds. The same 4-bromo-3-fluorobenzyl alcohol serves as an excellent starting point for a divergent approach. By reacting this alcohol with different electrophiles, a library of analogues can be generated. For example:

Reaction with chloromethyl methyl ether yields the target compound, this compound.

Reaction with benzyl bromide would yield the corresponding benzyl ether analogue.

Reaction with various silyl chlorides (e.g., TBDMS-Cl, TIPS-Cl) would produce silyl-protected analogues. nih.govnih.gov

This strategy allows for the efficient production of multiple derivatives from a single, advanced intermediate, facilitating structure-activity relationship (SAR) studies in drug discovery or materials science.

Green Chemistry Principles in the Synthesis of Halogenated Aromatics

The synthesis of halogenated aromatic compounds, which are critical precursors for molecules like this compound, has traditionally relied on methods that use hazardous reagents and generate significant waste. Electrophilic aromatic substitution (EAS) using elemental bromine (Br₂), for example, involves handling a volatile and highly corrosive substance. acs.org

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign halogenation protocols. scranton.edu Key goals include using safer reagents, reducing waste (improving atom economy), and employing catalytic methods.

One promising green alternative is the use of hydrogen peroxide as a clean oxidant in combination with ammonium (B1175870) or alkali metal halides. cdnsciencepub.comresearchgate.net For bromination, a system of hydrogen peroxide and an ammonium bromide salt in a solvent like aqueous acetic acid can generate the electrophilic bromine species ("Br⁺") in situ. cdnsciencepub.com This method avoids the direct use of Br₂ and produces water as the primary byproduct. These conditions have shown good functional group tolerance and provide yields and regioselectivity comparable to traditional N-bromosuccinimide (NBS) reactions. researchgate.net

Another green approach involves the in-situ generation of bromine from the oxidation of sodium bromide with sodium hypochlorite (B82951) (bleach), often under acidic conditions. acs.org This method again circumvents the need to handle liquid bromine directly, using readily available and less hazardous materials. Such strategies are crucial for making the industrial-scale synthesis of halogenated aromatics safer and more sustainable.

Elucidation of Reaction Mechanisms and Kinetics in 1 Bromo 2 Fluoro 4 Methoxymethyl Benzene Transformations

Mechanistic Investigations of C-Br Bond Activation

The carbon-bromine (C-Br) bond in 1-bromo-2-fluoro-4-(methoxymethyl)benzene is the most labile site for many important carbon-carbon and carbon-heteroatom bond-forming reactions. Its activation is central to the utility of this compound as a building block in organic synthesis.

Cross-Coupling Reaction Mechanisms (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are paramount in modern synthetic chemistry, and the C-Br bond of this compound is a prime handle for such transformations.

Suzuki-Miyaura Coupling:

The general mechanism can be summarized as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Conditions |

| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄ | Toluene, Dioxane, H₂O | 80-110 °C |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, but the subsequent steps involve the amine. wikipedia.org For this compound, the reaction with an amine in the presence of a palladium catalyst and a strong base would proceed as follows:

Oxidative Addition: A Pd(0) species undergoes oxidative addition to the C-Br bond.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and the base facilitates the deprotonation of the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired arylamine product and regenerating the Pd(0) catalyst.

The choice of ligand is crucial in Buchwald-Hartwig amination to promote the reductive elimination step and prevent side reactions. nih.gov

| Reaction | Catalyst | Ligand | Base | Solvent | Typical Conditions |

| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, RuPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-120 °C |

Radical-Mediated Pathways

Activation of the C-Br bond can also proceed through radical mechanisms. Homolytic cleavage of the C-Br bond can be initiated by radical initiators or photochemically. The resulting aryl radical can then participate in a variety of transformations. For instance, in the presence of a suitable hydrogen atom donor, a hydrodehalogenation reaction can occur. The relative weakness of the C-Br bond compared to the C-F and C-H bonds on the aromatic ring makes it the most likely site for radical cleavage.

Reactivity Profiles of the C-F Bond

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, and as such, its activation is generally more challenging than that of the C-Br bond. However, under specific conditions, the C-F bond in this compound can exhibit notable reactivity.

Nucleophilic Substitution Patterns on Fluoroarenes

While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNA_r). nih.gov In the context of this compound, the fluorine atom itself is highly electronegative, contributing to the electron deficiency of the carbon to which it is attached. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.

The reactivity of halogens as leaving groups in S_NAr reactions follows the order F > Cl > Br > I, which is the reverse of the trend seen in S_N1 and S_N2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom.

Fluorine as a Directing Group in Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS) reactions, the fluorine atom acts as a deactivator of the benzene (B151609) ring due to its strong -I (inductive) effect, which withdraws electron density from the ring. orgsyn.org However, it is also an ortho, para-director due to its +M (mesomeric) effect, where its lone pairs of electrons can be donated to the ring through resonance. orgsyn.org This resonance effect partially counteracts the inductive deactivation at the ortho and para positions, making them more susceptible to electrophilic attack than the meta position.

Role of the Methoxymethyl Group in Directing Aromatic Substitution

The methoxymethyl group (-CH₂OCH₃) is an activating group and an ortho, para-director in electrophilic aromatic substitution. The oxygen atom's lone pairs can be donated to the benzene ring via resonance, increasing the electron density at the ortho and para positions. This activating effect is similar to that of a methoxy (B1213986) group (-OCH₃). msu.edulibretexts.org The increased nucleophilicity of the ortho and para positions makes them more reactive towards electrophiles. msu.edu

In the case of this compound, the directing effects of the fluorine and methoxymethyl groups must be considered in concert. The methoxymethyl group is a stronger activating group than fluorine is a deactivating group. Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophile would be predominantly directed to the positions ortho to the methoxymethyl group. However, one of these positions is already occupied by the fluorine atom, and the other is sterically hindered by the adjacent bromo group. This leaves the position ortho to the methoxymethyl group and meta to the bromine and fluorine as the most likely site of substitution.

Computational Studies on Reaction Energetics and Transition States

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate details of chemical reactions. Such studies provide invaluable insights into the energy landscapes of reaction pathways, helping to predict the feasibility of a transformation and the stability of intermediates and transition states. For a molecule like this compound, computational analysis could illuminate various potential reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, or the formation of organometallic reagents.

A typical computational study would involve the calculation of key energetic parameters. The activation energy (Ea) for each step in a proposed reaction mechanism would be determined, indicating the energy barrier that must be overcome. The enthalpy of reaction (ΔH) would reveal whether a reaction is exothermic or endothermic. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, passing through one or more transition states.

Although specific data for this compound is not available, a hypothetical scenario for a substitution reaction can be illustrated. The following table represents the kind of data that would be generated from a DFT study on the substitution of the bromine atom by a generic nucleophile (Nu-).

Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.

The transition state is a critical point on the reaction coordinate, representing the highest energy structure between a reactant and an intermediate or a product. The geometry and electronic structure of the transition state, which can be located and characterized using computational methods, provide deep understanding into the bonding changes that occur during the reaction. For instance, in a substitution reaction, the transition state would show the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond.

Kinetic Analysis of Key Synthetic Steps

Kinetic analysis of the synthetic steps involved in the formation or subsequent reactions of this compound is crucial for optimizing reaction conditions and understanding the underlying mechanism. Such studies involve experimentally measuring the rate of a reaction under various conditions, such as changes in reactant concentrations, temperature, and catalyst loading.

The data obtained from kinetic experiments allows for the determination of the reaction order with respect to each reactant, the rate constant (k), and the activation parameters (Arrhenius parameters). This information is vital for scaling up a synthesis from a laboratory to an industrial scale, as it helps in ensuring safety, efficiency, and product quality.

Currently, there is no published kinetic data for the synthesis of this compound. A plausible synthetic route could involve the bromination of 1-fluoro-3-(methoxymethyl)benzene. A kinetic study of such a reaction would provide valuable information. The table below illustrates the type of data that would be collected in a kinetic analysis.

Illustrative Kinetic Data for the Bromination of 1-fluoro-3-(methoxymethyl)benzene

| Experiment | [1-fluoro-3-(methoxymethyl)benzene] (M) | [Bromine] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

Note: This data is for illustrative purposes only and does not represent actual experimental findings.

From such data, the rate law for the reaction could be determined. For instance, the illustrative data suggests the reaction is first order with respect to both reactants. Further experiments at different temperatures would allow for the calculation of the activation energy using the Arrhenius equation, providing a more complete picture of the reaction's kinetic profile.

Spectroscopic and Advanced Analytical Characterization of 1 Bromo 2 Fluoro 4 Methoxymethyl Benzene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus provides an additional layer of structural information.

The ¹H NMR spectrum of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxymethyl group. The aromatic region would likely display complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methoxymethyl group should produce two singlets: one for the methylene (-CH₂-) protons and another for the methyl (-OCH₃) protons, with their chemical shifts influenced by the neighboring aromatic ring.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atoms in the benzene (B151609) ring will show distinct resonances, with their chemical shifts significantly affected by the attached substituents (Bromo, Fluoro, and methoxymethyl groups). The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons of the methoxymethyl group will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings for this compound

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic CH | δ 7.0-7.5 ppm (multiplets) | δ 110-140 ppm (with C-F couplings) |

| -CH₂- | δ ~4.5 ppm (singlet) | δ ~70 ppm |

| -OCH₃ | δ ~3.4 ppm (singlet) | δ ~58 ppm |

| C-Br | δ ~115 ppm (d, JCF) | |

| C-F | δ ~160 ppm (d, ¹JCF ≈ 245 Hz) | |

| C-CH₂OCH₃ | δ ~135 ppm (d, JCF) |

Note: Predicted values are based on analogous structures and established substituent effects. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds. rsc.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. rsc.org The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorides. The signal will likely appear as a multiplet due to coupling with the ortho and meta protons on the benzene ring. rsc.org The large chemical shift dispersion in ¹⁹F NMR is particularly advantageous in resolving complex mixtures and identifying fluorine-containing impurities. rsc.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal correlations between neighboring protons. For this compound, this would be particularly useful in assigning the protons on the aromatic ring by identifying which protons are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. The HSQC spectrum would definitively link the proton signals of the methoxymethyl group to their corresponding carbon signals and similarly for the aromatic C-H bonds.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

HRMS provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, as the measured mass can be matched to a unique combination of atoms. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of this compound and for identifying any volatile impurities. The gas chromatogram would show a major peak for the target compound and potentially smaller peaks for any impurities. The mass spectrum of each peak can then be used to identify the corresponding component. The fragmentation pattern of this compound in the mass spectrum would be expected to show characteristic losses, such as the loss of a methoxy (B1213986) group (-OCH₃) or a bromomethyl radical (-CH₂Br).

Infrared (IR) Spectroscopy for Functional Group Identification

Key functional groups in this compound and their expected IR absorption regions include:

Aromatic C-H Stretching: The presence of the benzene ring would give rise to sharp absorption bands typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl and methylene groups of the methoxymethyl substituent would exhibit stretching vibrations in the 2975-2850 cm⁻¹ range.

C-O Stretching: The ether linkage in the methoxymethyl group is expected to produce a strong absorption band in the 1260-1000 cm⁻¹ region.

C-F Stretching: The carbon-fluorine bond will show a strong absorption, typically in the 1400-1000 cm⁻¹ range. This peak may overlap with other absorptions.

C-Br Stretching: The carbon-bromine bond absorption is found at lower wavenumbers, generally in the 680-515 cm⁻¹ region.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene ring would appear in the fingerprint region, below 900 cm⁻¹.

The precise positions of these bands can be influenced by the electronic effects of the various substituents on the benzene ring. An experimental spectrum would be necessary for definitive functional group identification and to provide a unique fingerprint for the compound. For comparative purposes, the IR spectrum of the related compound, 1-bromo-2-(methoxymethyl)benzene, shows characteristic peaks that align with the expected absorptions for the shared structural motifs researchgate.net.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methoxymethyl Group | C-H Stretch (aliphatic) | 2975 - 2850 |

| Ether | C-O Stretch | 1260 - 1000 |

| Fluoroaromatic | C-F Stretch | 1400 - 1000 |

| Bromoaromatic | C-Br Stretch | 680 - 515 |

| Aromatic Ring | C=C Bending (out-of-plane) | < 900 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state. To date, the crystal structure of this compound has not been reported in the scientific literature.

Should a suitable single crystal of a this compound derivative be grown, X-ray diffraction analysis would yield a detailed structural model. This would confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxymethyl group relative to the plane of the ring. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as halogen bonding or π-stacking, which govern the solid-state properties of the material. While no direct data exists for the target compound, crystallographic studies on similarly substituted benzene derivatives, such as 1-bromo-2-(phenylselenyl)benzene, demonstrate the power of this technique in elucidating detailed molecular geometries and intermolecular packing forces in the solid state.

Advanced Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. For derivatives of this compound, high-performance liquid chromatography (HPLC) is a particularly valuable tool.

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be effective for purity assessment.

A typical reversed-phase HPLC setup would involve a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile and water or methanol and water. The separation is based on the hydrophobicity of the analytes, with more nonpolar compounds having longer retention times. While a specific HPLC method for this compound has not been published, methods for structurally related compounds, such as 1-Bromo-2,4-difluorobenzene, have been developed and demonstrate the utility of reversed-phase HPLC for the analysis of halogenated aromatic compounds.

Table 2: Illustrative HPLC Method Parameters for Analysis of Brominated Benzene Derivatives

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be capable of separating the target compound from starting materials, byproducts, and other impurities, allowing for accurate determination of its purity.

If a derivative of this compound possesses a stereocenter, for instance, through modification of the methoxymethyl group, chiral chromatography would be necessary to separate the enantiomers and determine the enantiomeric purity. Chiral HPLC utilizes a stationary phase that is itself chiral, leading to differential interactions with the enantiomers of the analyte and resulting in their separation.

There is currently no information available in the literature regarding the chiral separation of this compound derivatives, as the parent compound is achiral. However, should a chiral derivative be synthesized, the development of a chiral HPLC method would be a critical step in its characterization. The choice of chiral stationary phase (e.g., polysaccharide-based or Pirkle-type) and mobile phase would need to be empirically determined to achieve optimal separation of the enantiomers.

Ion Mobility-Mass Spectrometry for Collision Cross Section (CCS) Determination

Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. This technique provides an additional dimension of separation beyond that of liquid chromatography and mass spectrometry. A key parameter obtained from IM-MS is the collision cross section (CCS), which is a measure of the rotational average of the ion's surface area. The CCS value is a characteristic physical property of an ion and can be used as an additional identifier to enhance confidence in compound identification.

Currently, there are no published CCS values for this compound or its derivatives. The determination of the CCS value for the protonated molecule or other adducts of this compound would require analysis by IM-MS. This experimental value could then be used to build a library of CCS data for related compounds, aiding in the future identification of these molecules in complex mixtures. The robustness of CCS as a molecular identifier has been demonstrated for a wide range of small molecules.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Fluoro 4 Methoxymethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1-Bromo-2-fluoro-4-(methoxymethyl)benzene, DFT calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These properties are fundamental to understanding the molecule's stability and reactivity.

The substituents on the benzene (B151609) ring—bromo, fluoro, and methoxymethyl groups—exert significant electronic effects. The fluorine atom, being highly electronegative, and the bromine atom both withdraw electron density from the ring through the inductive effect. The methoxymethyl group, however, can act as a weak electron-donating group. DFT calculations can quantify these effects, revealing the electron-rich and electron-poor regions of the molecule. This information is critical for predicting how the molecule will interact with electrophiles and nucleophiles.

Reactivity descriptors derived from DFT, such as the HOMO-LUMO energy gap, global hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, studies on related bromofluorobenzenes have shown that the number and position of fluorine substituents influence the electronic structure and dissociation pathways. The interplay between bound ππ* states and repulsive πσ* states, which is affected by substitution, can be meticulously examined using high-level ab initio methods like CASSCF/CASPT2, providing a detailed picture of potential photochemical reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This data is illustrative and represents typical outputs of DFT calculations.)

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.1 D | Measure of molecular polarity |

Molecular Dynamics Simulations for Conformational Analysis

The methoxymethyl group [-CH2OCH3] in this compound is not rigid and can rotate around the C(aryl)-C(alkyl) and C-O bonds. This flexibility gives rise to different spatial arrangements, or conformations, of the molecule. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

By simulating the molecule's behavior in a given

Applications of 1 Bromo 2 Fluoro 4 Methoxymethyl Benzene As a Versatile Synthetic Building Block

Role in the Construction of Complex Heterocyclic Systems

The reactivity of the carbon-bromine bond, often exploited in cross-coupling reactions, combined with the electronic influence of the fluorine and methoxymethyl substituents, makes 1-bromo-2-fluoro-4-(methoxymethyl)benzene a key component in the synthesis of diverse heterocyclic structures. These scaffolds are central to many biologically active compounds.

Indole (B1671886) Derivatives

The indole nucleus is a ubiquitous motif in pharmaceuticals and natural products. The synthesis of substituted indoles often relies on precursors that can undergo cyclization reactions. Halogenated anilines and related benzene (B151609) derivatives are common starting materials for well-established methods like the Fischer, Madelung, or palladium-catalyzed indole syntheses.

While direct literature explicitly detailing the use of this compound in indole synthesis is not prevalent, its structure is analogous to precursors used in the synthesis of other complex indoles. For instance, the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives has been accomplished starting from 4-bromo aniline (B41778) through a multi-step process. iajps.com Similarly, processes for producing 3-bromo-6-fluoro-2-methylindole have been patented, highlighting the utility of bromo-fluoro patterns in creating indole intermediates. google.com The presence of the bromine atom on this compound allows for its potential use in palladium-catalyzed reactions, such as the Larock indole synthesis, by coupling with alkynes. The fluorine and methoxymethyl groups would remain as important substituents on the final indole ring, influencing the electronic properties and metabolic stability of the resulting molecule. The synthesis of 5-bromoindole (B119039) derivatives, for example, has been shown to be a key step in creating compounds with enhanced biological activity. beilstein-archives.org

Benzophenone (B1666685) Scaffolds

Benzophenones are a class of compounds with a diarylketone core structure, found in numerous natural products and synthetic molecules with significant biological activity. mq.edu.au The synthesis of specifically substituted benzophenones is crucial for probing their structure-activity relationships. Fluorinated benzophenones, in particular, are of interest for their potential to enhance protein-ligand interactions through new hydrogen bonding opportunities. mq.edu.au

This compound is an ideal precursor for constructing benzophenone scaffolds with a defined substitution pattern on one of the aromatic rings. The synthesis of fluorinated benzophenone fragments has been approached using structurally similar materials like 2-bromo-4-fluorobenzyl alcohol. mq.edu.au A common synthetic strategy involves a metal-halogen exchange (e.g., using n-butyllithium) on the bromo-aromatic compound, followed by reaction with a substituted benzaldehyde. For example, 4-bromo-4'-methoxybenzophenone (B1269710) can be synthesized by reacting the lithium species generated from 1,4-dibromobenzene (B42075) with 4-methoxybenzaldehyde. chemicalbook.com By analogy, treating this compound with an organolithium reagent would generate a nucleophilic aryl species that can be coupled with a variety of benzaldehydes or benzoic acid derivatives to yield a diverse library of benzophenones, each featuring the 2-fluoro-4-(methoxymethyl)phenyl moiety.

Other Nitrogen- and Oxygen-Containing Heterocycles

Beyond indoles, the unique electronic and steric properties of this compound make it a promising substrate for synthesizing a wide array of other heterocyclic systems. Benzo-fused heterocycles containing nitrogen and oxygen are core structures in many therapeutic agents. nih.govgoogle.com

Synthetic methodologies for these structures often involve intramolecular cyclization or cycloaddition reactions where substituted benzene derivatives are key. For example, arynes, which can be generated from ortho-dihaloaromatics, are powerful intermediates for forming aromatic C-O bonds in the synthesis of chromenes and coumarins. nih.gov The bromo- and fluoro-substituents on the target compound could facilitate its conversion into a reactive aryne intermediate. Furthermore, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used to form C-N bonds. The bromo-substituent of this compound is a reactive handle for such cross-coupling reactions with various amines, amides, or other nitrogen-containing nucleophiles, leading to the formation of fused N-heterocycles. organic-chemistry.org The Povarov reaction, which constructs tetrahydroquinolines, is another powerful tool in the synthesis of nitrogen-containing heterocycles where substituted anilines or related aromatic precursors are essential. researchgate.net

Precursor for the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The structural motifs derived from this compound are frequently found in molecules designed for therapeutic use. Its utility as a starting material stems from its capacity to introduce a specific substitution pattern onto an aromatic ring, which is a key strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.

Radiopharmaceutical Precursors (e.g., [18F]Gemcitabine Analogs)

There is currently no specific information available in the surveyed literature detailing the application of this compound as a precursor for the synthesis of [18F]Gemcitabine analogs or other radiopharmaceuticals.

Scaffolds for Medicinal Chemistry Research

Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry. The introduction of halogen atoms, particularly fluorine and bromine, can significantly alter a molecule's biological profile. Fluorine can enhance binding affinity to target proteins and improve metabolic stability, while bromine often serves as a reactive handle for further chemical modification or can itself contribute to biological activity.

Research into closely related molecules underscores the importance of this structural class. For example, methyl 4-bromo-2-fluorobenzoate has been identified as a member of a class of halogenated benzoates with potential antimicrobial and anticancer activities. researchgate.net Furthermore, studies have demonstrated that the bromination of indole phytoalexins can lead to derivatives with increased biological activity and more favorable pharmacological properties. beilstein-archives.org The synthesis of fluorinated benzophenones is actively pursued to probe biological systems and enhance the selectivity of enzyme inhibitors. mq.edu.au

This compound provides a stable scaffold that combines these advantageous features. The methoxymethyl group offers an additional point of chemical diversity; it is generally stable but can be converted to a hydroxymethyl (benzyl alcohol) group, which can then be used for further derivatization. Therefore, this compound serves as a valuable starting point for generating libraries of novel compounds for screening in drug discovery programs.

Advanced Materials Science Applications (e.g., Polymer Chemistry, Optoelectronics)

Detailed research findings on the direct incorporation of this compound into polymers or optoelectronic materials are not readily found in peer-reviewed journals. However, the application of structurally similar halogenated and fluorinated benzene derivatives in materials science provides a strong indication of its potential utility. matrix-fine-chemicals.com

Fluorinated polymers, for instance, are known for their enhanced thermal stability and chemical resistance. sigmaaldrich.com The introduction of fluorine-containing building blocks can significantly modify the properties of materials. alfa-chemistry.com It is plausible that this compound could serve as a monomer or a precursor to a monomer in the synthesis of specialized polymers. The bromine atom would allow for polymerization through cross-coupling reactions, a common method in the synthesis of conjugated polymers used in optoelectronic devices. The fluorine and methoxymethyl substituents could fine-tune the polymer's electronic and physical properties, such as its solubility, band gap, and charge transport characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Derivatization for Library Synthesis and High-Throughput Screening

The structure of this compound is well-suited for the synthesis of compound libraries for high-throughput screening (HTS) in drug discovery and agrochemical research. Combinatorial chemistry often relies on a central scaffold that can be readily diversified. rroij.comijpsr.com

The bromine atom on the benzene ring is the key to its utility in library synthesis. It can readily participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. This allows for the efficient and modular introduction of a diverse range of substituents at this position.

Table 1: Potential Derivatization Reactions of this compound for Library Synthesis

| Reaction Type | Coupling Partner | Resulting Structure | Potential Application Area |

| Suzuki Coupling | Aryl or heteroaryl boronic acids/esters | Biaryl or heteroaryl-aryl compounds | Medicinal Chemistry, Materials Science |

| Stille Coupling | Organostannanes | Substituted benzenes with various functional groups | Organic Synthesis |

| Heck Coupling | Alkenes | Alkenyl-substituted benzenes | Polymer Precursors, Fine Chemicals |

| Buchwald-Hartwig Amination | Amines | N-Aryl compounds | Pharmaceuticals, Agrochemicals |

| Sonogashira Coupling | Terminal alkynes | Alkynyl-substituted benzenes | Organic Electronics, Bioactive Molecules |

By employing these reactions in a parallel or split-and-mix synthesis format, a large and diverse library of compounds can be generated from this single starting material. The fluorine and methoxymethyl groups on the scaffold would be retained in the final products, potentially conferring desirable properties such as improved metabolic stability or enhanced binding affinity to biological targets. These libraries could then be screened to identify new lead compounds for drug development or novel agrochemicals. rroij.com

Derivatization and Functionalization Strategies of 1 Bromo 2 Fluoro 4 Methoxymethyl Benzene

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom in 1-Bromo-2-fluoro-4-(methoxymethyl)benzene is the more reactive site for conventional palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-Br bond in comparison to the C-F bond. This chemoselectivity permits the introduction of various substituents at the C1 position while leaving the fluorine atom intact for possible later transformations.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a highly effective and extensively utilized method for creating carbon-carbon bonds. researchgate.netnih.gov For this compound, this reaction allows for the introduction of aryl, heteroaryl, and alkyl groups through coupling with the corresponding boronic acids or their esters. nih.gov The reaction is typically carried out using a palladium catalyst, a base, and an appropriate solvent mixture. The commercial availability of a wide range of boronic acids and the mild reaction conditions contribute to the widespread use of this reaction. nih.gov

Successful Suzuki-Miyaura couplings have been reported for the synthesis of various biaryl and related structures from precursors like this compound. For example, coupling with substituted phenylboronic acids can produce complex biphenyl (B1667301) derivatives that serve as intermediates for biologically active molecules. The selection of the catalyst, ligand, and reaction conditions is vital for obtaining high yields and minimizing unwanted side reactions. researchgate.netnih.gov

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling Reactions | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product | | --- | --- | --- | --- | --- | | this compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Fluoro-4-(methoxymethyl)-1,1'-biphenyl | | this compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 2-Fluoro-4'-methoxy-4-(methoxymethyl)-1,1'-biphenyl | | this compound | Pyridine-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 3-(2-Fluoro-4-(methoxymethyl)phenyl)pyridine |

Negishi, Stille, and Kumada Coupling Variants

While the Suzuki-Miyaura coupling is common, other palladium-catalyzed cross-coupling reactions provide alternative methods for C-C bond formation at the bromine position, each with distinct advantages in terms of substrate compatibility and functional group tolerance. youtube.com

Negishi Coupling: This reaction utilizes organozinc reagents. The increased reactivity of organozinc compounds can be beneficial for less reactive substrates or for couplings conducted at lower temperatures. uh.edu

Stille Coupling: The Stille coupling employs organotin reagents (stannanes). A primary benefit of this method is its tolerance of a broad range of functional groups, although the toxicity of organotin compounds is a notable concern. youtube.com

Kumada Coupling: This coupling uses Grignard reagents (organomagnesium halides). The high reactivity and basicity of Grignard reagents can limit their use in the presence of sensitive functional groups. youtube.com

The application of these coupling variants to this compound enables the synthesis of a diverse range of derivatives that may not be easily accessible via the Suzuki-Miyaura reaction.

C-N and C-O Cross-Couplings (e.g., Buchwald-Hartwig Amination)

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds through palladium-catalyzed cross-coupling is a key technique in modern synthesis. wikipedia.orgorganic-chemistry.org The Buchwald-Hartwig amination, in particular, is a prominent method for constructing C-N bonds. wikipedia.orglibretexts.org This reaction can be applied to this compound to introduce various nitrogen-containing groups, such as primary and secondary amines. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for achieving high yields. chemrxiv.orgnih.gov Similarly, palladium-catalyzed C-O coupling reactions with alcohols or phenols can be used to synthesize the corresponding ether derivatives. biopharmatrend.com

Manipulation of the Fluorine Moiety

The fluorine atom of this compound is generally less reactive than the bromine atom in palladium-catalyzed cross-coupling reactions. However, its presence provides unique opportunities for further functionalization.

Directed Functionalization Adjacent to Fluorine

The fluorine atom can guide ortho-lithiation reactions. Treating a suitable precursor derived from this compound with a strong organolithium base can lead to deprotonation at the position ortho to the fluorine (the C3 position). The resulting organolithium species can then react with various electrophiles to introduce a range of substituents.

Strategies for C-F Bond Activation in Further Transformations

While the C-F bond is strong, its activation and subsequent functionalization are significant areas of research. yorku.ca For substrates like this compound, once the bromine has been functionalized, the C-F bond can be targeted. This usually requires more demanding reaction conditions or specialized catalytic systems. yorku.ca

Methods for C-F bond activation include:

Nucleophilic Aromatic Substitution (SNAAr): If the aromatic ring is sufficiently electron-deficient, direct replacement of the fluoride (B91410) by a nucleophile can occur.

Transition-Metal-Catalyzed C-F Activation: Recent advances have led to the development of catalytic systems, often based on nickel or palladium with specialized ligands, that can activate C-F bonds, allowing them to be used in cross-coupling reactions. yorku.carsc.org

These strategies for manipulating the fluorine moiety broaden the synthetic utility of the this compound scaffold, enabling the creation of highly substituted and complex aromatic compounds.

Transformations of the Methoxymethyl Group

The methoxymethyl ether in this compound serves as a masked form of a benzylic alcohol. This group can be readily transformed through several key pathways, including hydrolysis, oxidation, and, to a lesser extent, substitution. These transformations unlock access to a variety of downstream products, making the methoxymethyl group a critical component in the synthetic utility of the parent molecule.

Hydrolysis to Benzylic Alcohols

The cleavage of the methoxymethyl ether to unveil the corresponding benzylic alcohol, (4-bromo-3-fluorophenyl)methanol (B1286996) sigmaaldrich.com, is a fundamental deprotection strategy. This transformation is typically accomplished under acidic conditions. Strong Brønsted acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are effective, as are Lewis acids, which are renowned for their efficacy in cleaving ether linkages masterorganicchemistry.com.

One of the most common and potent reagents for this purpose is boron tribromide (BBr₃). The reaction involves the coordination of the Lewis acidic boron center to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C-O bond nih.govnih.govgvsu.edu. The reaction is typically performed in an inert solvent, such as dichloromethane (B109758) (DCM), at low temperatures to control reactivity. Theoretical and experimental studies have shown that BBr₃ can cleave multiple ether equivalents, though it is often used in stoichiometric amounts to ensure complete conversion nih.govnih.gov. Subsequent aqueous workup hydrolyzes the resulting borate (B1201080) ester to yield the final benzylic alcohol.

| Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Product |

|---|---|---|---|---|

| BBr₃ (Boron Tribromide) | Dichloromethane (DCM) | -78 to 25 | 1-4 hours | (4-bromo-3-fluorophenyl)methanol |

| HBr (48% aq.) | Acetic Acid | Reflux | 2-6 hours | (4-bromo-3-fluorophenyl)methanol |

| TMSI (Trimethylsilyl Iodide) | Acetonitrile (MeCN) | 0 to 25 | 1-3 hours | (4-bromo-3-fluorophenyl)methanol |

Oxidation to Aldehydes and Carboxylic Acids

The benzylic position of the methoxymethyl group is susceptible to oxidation, allowing direct conversion to the corresponding aldehyde, 4-bromo-3-fluorobenzaldehyde (B151432), or further to the carboxylic acid, 4-bromo-3-fluorobenzoic acid. The choice of oxidant and reaction conditions dictates the final product.

Oxidation to Aldehydes: Selective oxidation of a benzylic ether to an aldehyde requires controlled conditions to prevent over-oxidation to the carboxylic acid. One method involves the use of N-Bromosuccinimide (NBS). Studies on benzyl (B1604629) methyl ethers have shown that controlling the stoichiometry of NBS and the reaction temperature can favor the formation of a monobrominated intermediate, which then eliminates methyl bromide to yield the aromatic aldehyde nih.gov. This approach offers a pathway to 4-bromo-3-fluorobenzaldehyde directly from the methoxymethyl precursor.

Oxidation to Carboxylic Acids: For the synthesis of 4-bromo-3-fluorobenzoic acid nih.gov, a more potent oxidizing agent is required. Potassium permanganate (B83412) (KMnO₄) is a powerful and widely used reagent for the oxidation of alkyl groups on an aromatic ring to carboxylic acids, provided a benzylic hydrogen is present libretexts.orgmasterorganicchemistry.com. The reaction is typically carried out in a basic aqueous solution under heating. The methoxymethyl group, being a type of benzylic ether, can be cleaved and fully oxidized under these vigorous conditions to the carboxylate, which is then protonated during acidic workup to yield the final carboxylic acid libretexts.orgmasterorganicchemistry.comchemspider.com.

| Target Product | Reagent(s) | Solvent | Conditions | General Yield |

|---|---|---|---|---|

| 4-bromo-3-fluorobenzaldehyde | N-Bromosuccinimide (NBS), AIBN (cat.) | CCl₄ | Reflux, controlled stoichiometry | Moderate to Good |

| 4-bromo-3-fluorobenzoic acid | KMnO₄ | Water/Pyridine | Reflux, basic conditions | Variable to Good |

| 4-bromo-3-fluorobenzoic acid | CrO₃, H₂SO₄ (Jones Reagent) | Acetone | 0°C to RT | Good |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Synthesis

The synthesis of polysubstituted aromatic compounds like 1-Bromo-2-fluoro-4-(methoxymethyl)benzene traditionally relies on multi-step sequences. However, modern organic synthesis is moving towards more efficient and atom-economical methods, with a strong focus on novel catalytic systems.

Future research in this area is expected to concentrate on late-stage functionalization, a powerful strategy to introduce key functional groups into complex molecules in the final steps of a synthetic sequence. nih.govnumberanalytics.comdiva-portal.org For a molecule like this compound, this could involve the development of catalysts for the direct and selective C-H activation of the aromatic ring, allowing for the introduction of additional substituents without the need for pre-functionalized starting materials. numberanalytics.comdntb.gov.ua

Transition-metal catalysis, particularly with palladium, rhodium, and iridium, is at the forefront of C-H functionalization research. numberanalytics.comdiva-portal.orgacs.org The development of new ligands that can fine-tune the reactivity and selectivity of these metal catalysts will be crucial. numberanalytics.com For instance, research into ruthenium-catalyzed meta-selective C-H functionalizations could provide a novel route to derivatives of this compound that are not easily accessible through classical methods. dntb.gov.ua

Another promising avenue is the use of electrochemical methods for fluorination and other transformations, which offer a more sustainable alternative to traditional reagents. numberanalytics.com The Schiemann reaction, a classic method for introducing fluorine into aromatic rings, has been modified to be more scalable and safer, and further improvements in catalytic variants of this reaction could also be beneficial for the synthesis of this compound and its analogues. chimia.chorgsyn.org

Integration into Flow Chemistry and Automated Synthesis Platforms

For this compound, its synthesis and subsequent derivatization are well-suited for these advanced platforms. Flow chemistry, for instance, allows for the safe handling of hazardous reagents and the precise control of reaction conditions, which can be critical for achieving high selectivity in the synthesis of polysubstituted aromatics. nih.gov

Applications in Supramolecular Chemistry and Molecular Recognition

The unique electronic properties imparted by the fluorine and bromine atoms, combined with the hydrogen-bond accepting capability of the methoxymethyl group, make this compound an interesting candidate for studies in supramolecular chemistry and molecular recognition.

Halogen bonding is a noncovalent interaction that has gained significant attention in recent years for its role in directing the assembly of molecules in the solid state and in solution. acs.orgnih.gov The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms to form well-defined supramolecular structures. acs.org Future research could explore the self-assembly of this molecule or its co-crystallization with other molecules to create novel materials with interesting properties. The presence of the fluorine atom can further modulate the strength of the halogen bond. nih.gov

Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions. The design of synthetic receptors that can selectively bind to specific guest molecules is a major goal of supramolecular chemistry. The functional groups on this compound could be incorporated into larger host molecules to create specific binding pockets for complementary guest molecules.

Exploration of New Biological and Material Science Applications

Fluorinated aromatic compounds are of immense importance in medicinal chemistry and materials science due to the unique properties that fluorine imparts, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties. numberanalytics.comnumberanalytics.comresearchgate.netyoutube.com While there are no specific reported biological or material science applications for this compound itself, its structural motifs are present in molecules with interesting properties.

In the realm of medicinal chemistry, the development of small molecule libraries for biological screening is a key strategy for drug discovery. nih.gov this compound could serve as a valuable scaffold for the synthesis of such libraries. The bromine atom can be readily converted to other functional groups through cross-coupling reactions, allowing for the rapid generation of a diverse set of analogues for biological testing. For example, related bromo-fluoro-aromatic compounds have been used as key intermediates in the synthesis of potent and selective inhibitors of biological targets.

In materials science, fluorinated polymers are known for their high thermal stability, chemical resistance, and unique optical and electronic properties. numberanalytics.com While this compound is not a polymer, it could be used as a monomer or a building block for the synthesis of novel fluorinated materials. For instance, polymerization of derivatives of this compound could lead to new fluorinated polymers with tailored properties for applications in electronics, optics, or as high-performance coatings.

Computational Design of Next-Generation Analogues

Computational chemistry and in silico drug design are becoming increasingly integral to the process of discovering and developing new molecules. These methods allow for the prediction of molecular properties and the design of new analogues with improved characteristics before they are synthesized in the lab, saving time and resources.

For this compound, computational tools can be used to predict its reactivity, conformational preferences, and potential interactions with biological targets. Density functional theory (DFT) calculations, for example, can provide insights into the electronic structure of the molecule and help to rationalize its chemical behavior.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.